molecular formula C19H23N5O2 B2764361 5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 1358309-51-9

5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Cat. No.: B2764361
CAS No.: 1358309-51-9
M. Wt: 353.426
InChI Key: LXSKMQFAHJOSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[2-oxo-2-(piperidin-1-yl)ethyl]-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoxalines and related heterocyclic compounds, such as:

Properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-8-16-20-21-18-19(26)23(13-17(25)22-11-6-3-7-12-22)14-9-4-5-10-15(14)24(16)18/h4-5,9-10H,2-3,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSKMQFAHJOSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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